HYDROCODONE BITARTRATE
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Overview
Description
Hydrocodone bitartrate is a semisynthetic opioid derived from codeine. It is commonly used as an analgesic and antitussive agent. This compound is known for its effectiveness in managing moderate to severe pain and suppressing coughs. This compound is often combined with other medications, such as acetaminophen, to enhance its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrocodone bitartrate is synthesized through a series of chemical reactions starting from codeine. The process involves the O-demethylation of codeine to form hydrocodone. This reaction typically uses reagents such as pyridine and hydrochloric acid. The resulting hydrocodone is then reacted with tartaric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield of the final product. The compound is then crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Hydrocodone bitartrate undergoes several types of chemical reactions, including:
Oxidation: Hydrocodone can be oxidized to form hydromorphone, a more potent opioid.
Reduction: The compound can be reduced to form dihydrocodeine.
Substitution: Various substitution reactions can occur at different positions on the hydrocodone molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed
Major Products Formed
Hydromorphone: Formed through oxidation.
Dihydrocodeine: Formed through reduction.
Various substituted hydrocodone derivatives: Formed through substitution reactions
Scientific Research Applications
Hydrocodone bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular pathways and receptor binding.
Medicine: Extensively researched for its analgesic and antitussive properties. It is also studied for its potential in treating chronic pain and cough.
Industry: Used in the formulation of various pharmaceutical products .
Mechanism of Action
Hydrocodone bitartrate exerts its effects primarily by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and cough suppression. The compound also affects the delta and kappa opioid receptors, although to a lesser extent. The analgesic effects are mainly due to its action on the mu-opioid receptors .
Comparison with Similar Compounds
Similar Compounds
Codeine: A natural opioid used for pain relief and cough suppression.
Oxycodone: A semisynthetic opioid similar to hydrocodone but with a different potency and side effect profile.
Morphine: A natural opioid with a higher potency compared to hydrocodone.
Tramadol: A synthetic opioid with a different mechanism of action .
Uniqueness of Hydrocodone Bitartrate
This compound is unique due to its balanced efficacy in pain relief and cough suppression. It has a relatively lower risk of severe side effects compared to stronger opioids like morphine. Additionally, its combination with other medications, such as acetaminophen, enhances its therapeutic effects while minimizing the risk of adverse reactions .
Properties
Molecular Formula |
C22H27NO9 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;/m0./s1 |
InChI Key |
OJHZNMVJJKMFGX-RNWHKREASA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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